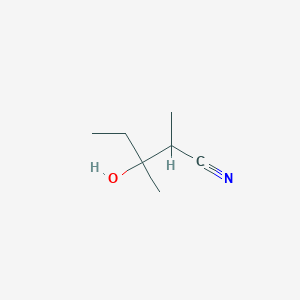
3-Hydroxy-2,3-dimethylpentanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-2,3-dimethylpentanenitrile is an organic compound characterized by the presence of both a hydroxy group (-OH) and a nitrile group (-CN) attached to a pentane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Hydroxy-2,3-dimethylpentanenitrile can be synthesized through the nucleophilic addition of hydrogen cyanide to a suitable carbonyl compound, such as 2,3-dimethylpentanone. The reaction typically involves the following steps:
Formation of the cyanohydrin intermediate: Hydrogen cyanide adds across the carbon-oxygen double bond of the carbonyl compound, forming a cyanohydrin.
Hydrolysis: The cyanohydrin intermediate is then hydrolyzed to yield the desired hydroxynitrile.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of catalysts and optimized reaction conditions to enhance yield and purity. Common methods include:
Catalytic hydrogenation: Using metal catalysts such as palladium or platinum to facilitate the addition of hydrogen cyanide.
Continuous flow reactors: Employing continuous flow techniques to improve reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-2,3-dimethylpentanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst can be employed.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxy group.
Major Products Formed
Oxidation: Formation of 2,3-dimethylpentanone.
Reduction: Formation of 3-amino-2,3-dimethylpentane.
Substitution: Formation of 3-chloro-2,3-dimethylpentanenitrile.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-2,3-dimethylpentanenitrile has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-hydroxy-2,3-dimethylpentanenitrile involves its interaction with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions, while the nitrile group can undergo nucleophilic addition reactions. These interactions can influence the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-2-methylpropanenitrile: Similar structure but with a different substitution pattern.
3-Hydroxy-4,4-dimethylpentanenitrile: Similar backbone but with different methyl group positions.
Uniqueness
3-Hydroxy-2,3-dimethylpentanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Eigenschaften
CAS-Nummer |
66521-23-1 |
|---|---|
Molekularformel |
C7H13NO |
Molekulargewicht |
127.18 g/mol |
IUPAC-Name |
3-hydroxy-2,3-dimethylpentanenitrile |
InChI |
InChI=1S/C7H13NO/c1-4-7(3,9)6(2)5-8/h6,9H,4H2,1-3H3 |
InChI-Schlüssel |
FBVTZQBQKHLPEN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C(C)C#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


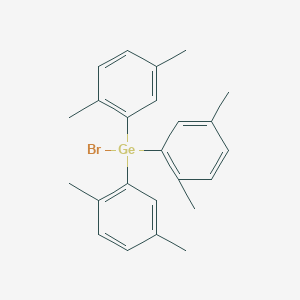
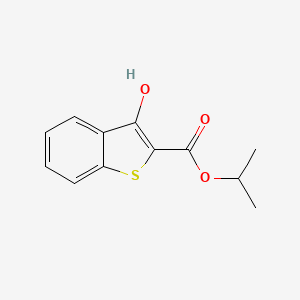

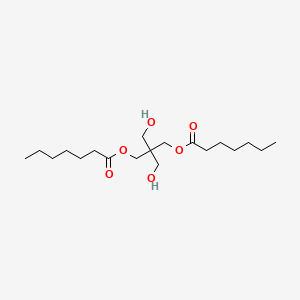
![N,N'-(1,4-Phenylene)bis[4-(dimethylamino)benzamide]](/img/structure/B14470057.png)

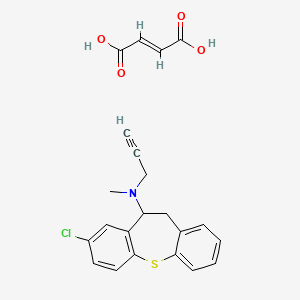
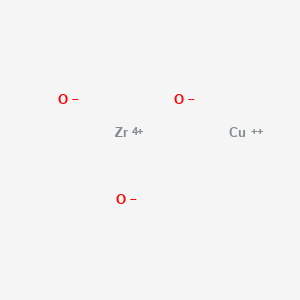


![Silane, tris[(trimethylsilyl)phenyl]-](/img/structure/B14470084.png)


![Bis(difluoromethyl)[bis(trifluoromethyl)]germane](/img/structure/B14470100.png)
